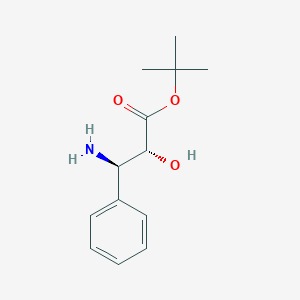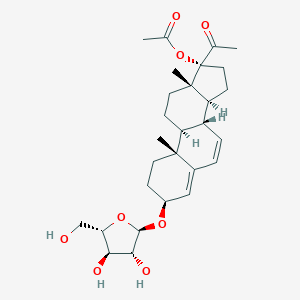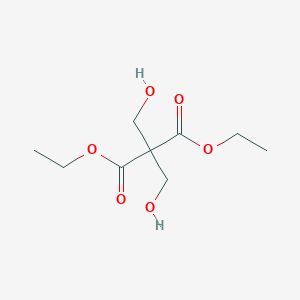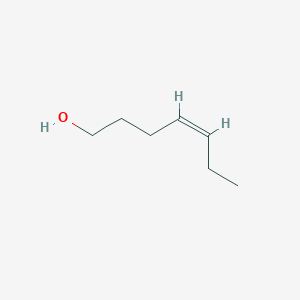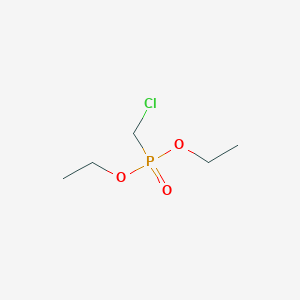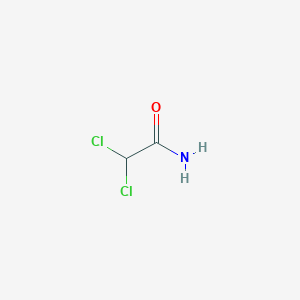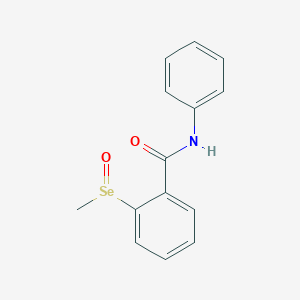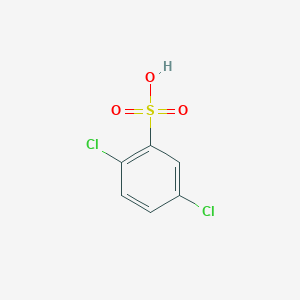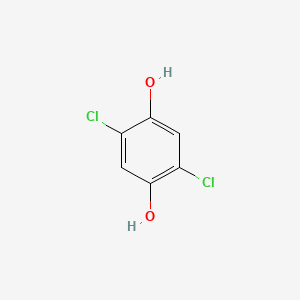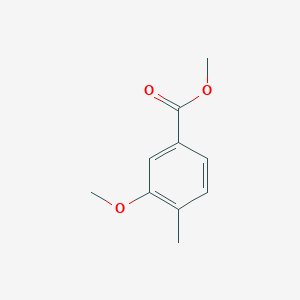![molecular formula C21H17N3O B146648 4-[2-(biphenyl-4-yl)ethoxy]pyrido[2,3-d]pyrimidine CAS No. 134999-77-2](/img/structure/B146648.png)
4-[2-(biphenyl-4-yl)ethoxy]pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core and a biphenyl group. The combination of these structural motifs imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrido-pyrimidine in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the biphenyl group with the pyrido-pyrimidine core using suitable reagents and conditions, such as refluxing in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for its potential anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with a triazole ring fused to the pyrimidine core.
Thioglycoside Derivatives: Compounds with a thioglycoside group attached to the pyrimidine core.
Uniqueness
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1’-biphenyl)-4-ylethoxy)- is unique due to its specific combination of a pyrido-pyrimidine core and a biphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
134999-77-2 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[2-(4-phenylphenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3O/c1-2-5-17(6-3-1)18-10-8-16(9-11-18)12-14-25-21-19-7-4-13-22-20(19)23-15-24-21/h1-11,13,15H,12,14H2 |
InChI Key |
HFWVGRNXMXXHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Key on ui other cas no. |
134999-77-2 |
Synonyms |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido(2,3-d)pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


